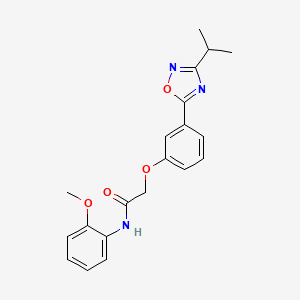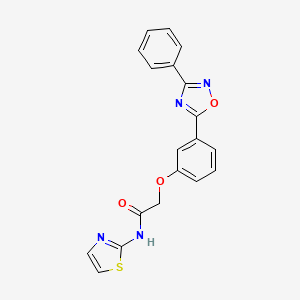
2-(4-chlorophenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is a member of the oxadiazole family and has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The exact mechanism of action of 2-(4-chlorophenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide is not fully understood. However, it is believed to act by inhibiting key enzymes and proteins involved in various biological processes. For example, it has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. It also inhibits the activity of COX-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of inflammatory mediators. In vivo studies have shown that it can reduce tumor growth and improve the survival rate of animals with cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity, which make it an ideal candidate for drug development. However, it also has some limitations, such as its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-chlorophenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammatory diseases, and infectious diseases. Another direction is to develop more efficient synthesis methods to improve the yield and purity of the product. Additionally, the mechanism of action of 2-(4-chlorophenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide could be further elucidated to better understand its biological effects.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide involves the reaction of 4-chloroaniline with 3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline in the presence of acetic anhydride and glacial acetic acid. The reaction proceeds via an acylation mechanism, resulting in the formation of the final product. The purity and yield of the product can be improved by using various purification techniques, such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit significant anticancer, antimicrobial, and antifungal activities. In addition, it has been investigated for its potential as a selective COX-2 inhibitor, which could be useful in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-19-17(23-21-11)13-3-2-4-15(10-13)20-16(22)9-12-5-7-14(18)8-6-12/h2-8,10H,9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJWLEQESBVQJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


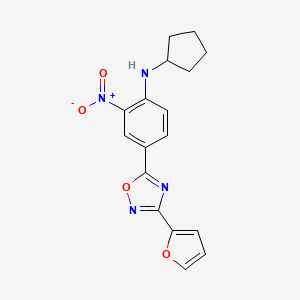
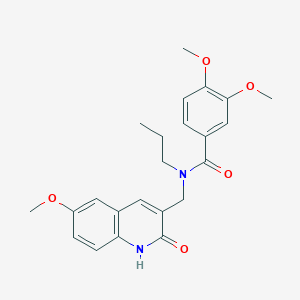







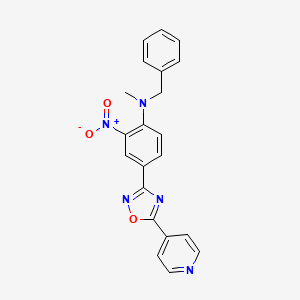
![N-(2-phenylethyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7704831.png)
